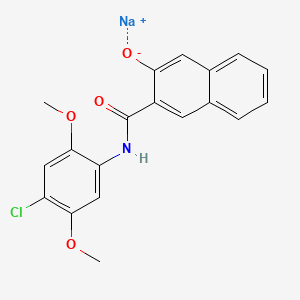
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is an organic compound with a complex structure
Preparation Methods
The synthesis of 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt involves several steps. The primary synthetic route includes the reaction of 2-naphthalenecarboxylic acid with 4-chloro-2,5-dimethoxyaniline under specific conditions to form the amide bond. The hydroxylation of the naphthalene ring is achieved through a controlled oxidation process. Finally, the monosodium salt is formed by neutralizing the compound with sodium hydroxide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with proteins, affecting their function. The chloro and methoxy groups can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt stands out due to its unique combination of functional groups. Similar compounds include:
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-: Lacks the monosodium salt, affecting its solubility and reactivity.
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxy-:
This compound’s unique structure allows for specific interactions and
Properties
CAS No. |
68556-10-5 |
|---|---|
Molecular Formula |
C19H15ClNNaO4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H16ClNO4.Na/c1-24-17-10-15(18(25-2)9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22;/h3-10,22H,1-2H3,(H,21,23);/q;+1/p-1 |
InChI Key |
GRWVCYAFOSSOOO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















